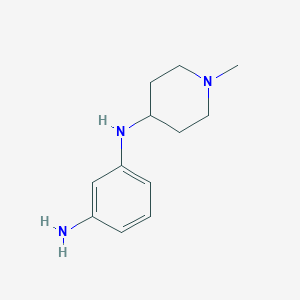

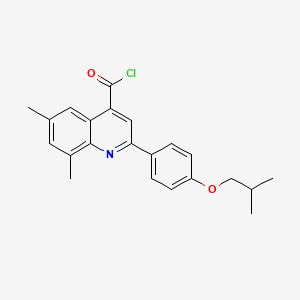

![molecular formula C13H13ClN2O2 B1462679 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1156433-10-1](/img/structure/B1462679.png)

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

1-(4-Chlorophenyl)methyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CPDP) is an organic compound containing a pyrazole ring structure, which is a five-member heterocyclic aromatic compound. CPDP is a synthetic compound that has been extensively studied in the scientific literature due to its unique properties and potential uses in various fields. CPDP has been studied for its potential applications in the areas of synthetic organic chemistry, pharmaceuticals, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including the one , have been recognized for their potent antileishmanial and antimalarial activities. Research has shown that certain hydrazine-coupled pyrazole compounds exhibit significant inhibitory effects against Leishmania aethiopica and Plasmodium berghei , which are pathogens responsible for leishmaniasis and malaria, respectively . These findings suggest that the compound could serve as a pharmacophore for developing new antileishmanial and antimalarial agents.

Antihistamine Synthesis

The structural framework of the compound allows for its use in the synthesis of antihistamine drugs such as clocinizine and chlorcyclizine . These drugs are part of the diarylpiperazine class, known for their efficacy in alleviating allergies by antagonizing the effects of histamine.

Fungicide Development

Compounds with a pyrazole core, similar to the one being analyzed, have been utilized in the development of fungicides like pyraclostrobin . These fungicides are effective against a range of plant pathogens, including Septoria tritici , Puccinia spp. , and Pyrenophora teres , which are significant threats to crop health.

Fluorescent Probes

Pyrazole derivatives have been explored for their fluorescence properties, which can be harnessed in the creation of fluorescent probes . These probes are valuable in various scientific applications, including bioimaging and the detection of metal ions, such as silver ions (Ag+).

Photoluminescent Materials

The compound’s structure is conducive to the development of photoluminescent materials . These materials have applications in high-tech fields, including organic nonlinear optical materials and photorefractive materials, due to their excellent fluorescence and hole transport characteristics.

Pharmaceutical Applications

The pyrazole moiety is a common feature in many pharmaceuticals. It has been incorporated into molecules that exhibit a broad spectrum of therapeutic activities, including antidepressants , antihypertensive drugs , and anti-arrhythmic medications .

Textile Industry

In the textile industry, pyrazole-based compounds are used as fluorescent whitening agents . These agents enhance the appearance of fabrics by increasing their perceived whiteness under ultraviolet light.

High-Tech Applications

The compound’s derivatives have seen use in high-tech applications as laser dyes and fluorescent probes . These applications are crucial in fields like photonics and molecular diagnostics, where precise and reliable detection methods are essential.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIMHJZZFLTNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

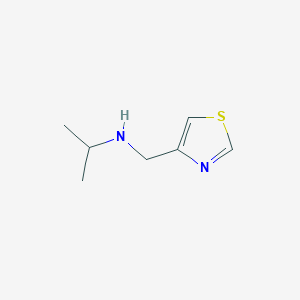

![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)

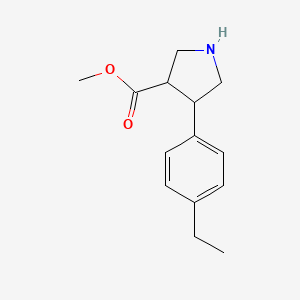

amine](/img/structure/B1462599.png)

![3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1462603.png)

![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)

![2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid](/img/structure/B1462605.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-3-carboxylic acid](/img/structure/B1462606.png)

![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)